molecular formula C5H6ClN3O2 B2512928 ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate CAS No. 81581-11-5

ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2512928
CAS RN: 81581-11-5
M. Wt: 175.57
InChI Key: SZXVQNOLKJJDGL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a chemical compound . It is a type of triazole, a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . Triazoles are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of triazole-based compounds often involves a 1,3-dipolar cycloaddition catalyzed by either Ru (II) or Cu (I) . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be represented by the molecular formula C5H6ClN3O2 . The exact mass is 175.57 .


Chemical Reactions Analysis

Triazole-containing compounds have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are used in the development of new drugs due to their ability to form stable compounds with various biological targets.

Antifungal Activity

The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae . This suggests that they could be used in the development of new antifungal agents.

Antibiotic Medication

Several well-known pharmacophores that possess the 1,2,3-triazole motif are existing in the market as an antibiotic medication . For example, the wide spectrum cephalosporin antibiotic cefatrizine and β-lactam antibiotic tazobactam .

Anticancer Medication

The 1,2,3-triazole motif is also present in anticancer medications . An example is the anticancer medication carboxyamidotriazole .

Anticonvulsant Drug

The 1,2,3-triazole motif is found in the anticonvulsant drug Rufinamide . This drug is used for the treatment of seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy .

Organic Synthesis and Polymer Chemistry

1,2,3-triazoles are used in organic synthesis and polymer chemistry . They can act as ligands for various metal catalysts, enabling a wide range of transformations in organic synthesis .

Mechanism of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

While specific safety and hazard information for ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is not available, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and preventing ingestion and inhalation .

Future Directions

Triazoles have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of their potential uses . The possible mechanism of action observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 5-chloro-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXVQNOLKJJDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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